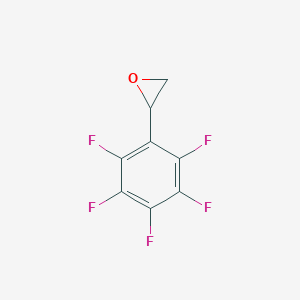
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then subjected to sulfonation and subsequent reactions to introduce the diethylsulfamoyl and diethylbenzenesulfonamide groups . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled conditions. The process may also include purification steps such as crystallization, filtration, and distillation to obtain the pure compound .
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, potentially forming sulfoxides or sulfones.
Reduction: This can lead to the formation of amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines .
科学的研究の応用
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms . This inhibition is often due to the compound’s ability to mimic the structure of natural substrates, thereby blocking the enzyme’s active site .
類似化合物との比較
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound shares a similar sulfonamide structure and exhibits comparable antimicrobial properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another sulfonamide derivative with similar biological activities.
Uniqueness
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
特性
CAS番号 |
116937-41-8 |
|---|---|
分子式 |
C20H28N2O5S2 |
分子量 |
440.6 g/mol |
IUPAC名 |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChIキー |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)




![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
![5,12-Dihydro-5,12-[1,2]benzenonaphthacene](/img/structure/B79420.png)


